2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol
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Overview
Description
2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol is a complex organic compound belonging to the acridine family. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, alcohols, and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule. Common reagents and conditions for these reactions vary, but they often involve controlled environments to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Mechanism of Action
The mechanism of action of 2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol primarily involves its interaction with DNA. The planar structure of the acridine core allows it to intercalate between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase . This interaction can lead to the inhibition of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds to 2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol include other acridine derivatives such as:
Amsacrine: Known for its anticancer properties and ability to intercalate with DNA.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Another acridine derivative with significant antitumor activity.
Triazoloacridone (C-1305): Exhibits potent anticancer activity and has been studied in clinical trials. The uniqueness of 2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol lies in its specific side chains and the resulting biological activities, which may offer advantages over other acridine derivatives in certain applications.
Properties
CAS No. |
5844-99-5 |
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Molecular Formula |
C24H27N3O |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[3-(benzo[c]acridin-7-ylamino)propyl-ethylamino]ethanol |
InChI |
InChI=1S/C24H27N3O/c1-2-27(16-17-28)15-7-14-25-23-20-10-5-6-11-22(20)26-24-19-9-4-3-8-18(19)12-13-21(23)24/h3-6,8-13,28H,2,7,14-17H2,1H3,(H,25,26) |
InChI Key |
XINIMJVSXREILL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C41)CCO |
Origin of Product |
United States |
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